molecular formula C7H5ClO3S B3031545 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride CAS No. 477587-17-0

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride

Cat. No.: B3031545
CAS No.: 477587-17-0
M. Wt: 204.63 g/mol
InChI Key: ZHPVCHMDVVGUMV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride typically involves the chlorination of 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid+SOCl22,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride+SO2+HCl\text{2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid+SOCl2​→2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride+SO2​+HCl

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the process would likely involve similar chlorination reactions on a larger scale, with appropriate safety and environmental controls to handle the by-products such as sulfur dioxide and hydrogen chloride.

Types of Reactions:

    Substitution Reactions: The carbonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate conditions.

    Hydrolysis: Aqueous sodium hydroxide or water under reflux conditions.

Major Products:

    Amides, Esters, and Thioesters: Depending on the nucleophile used in substitution reactions.

    2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid: From hydrolysis reactions.

Scientific Research Applications

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride has several applications in scientific research:

    Materials Science:

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Comparison with Similar Compounds

  • 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid
  • 3,4-Ethylenedioxythiophene
  • 5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine

Comparison: 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. In contrast, compounds like 3,4-Ethylenedioxythiophene are primarily used for their conductive properties in polymer applications. The presence of the carbonyl chloride group in this compound allows for a broader range of chemical modifications and applications.

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPVCHMDVVGUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC=C2O1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428781
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477587-17-0
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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